molecular formula C19H21NO2 B1184810 N-(4-benzoylphenyl)-2-methylpentanamide

N-(4-benzoylphenyl)-2-methylpentanamide

Cat. No.: B1184810
M. Wt: 295.382
InChI Key: AWRPIPSREAASAU-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-2-methylpentanamide is a synthetic amide derivative characterized by a benzoyl-substituted phenyl ring attached to a 2-methylpentanamide backbone. The benzoylphenyl moiety is a critical pharmacophore, often enhancing binding affinity and metabolic stability in drug design .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.382

IUPAC Name

N-(4-benzoylphenyl)-2-methylpentanamide

InChI

InChI=1S/C19H21NO2/c1-3-7-14(2)19(22)20-17-12-10-16(11-13-17)18(21)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3,(H,20,22)

InChI Key

AWRPIPSREAASAU-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Herbicidal Amides

N-(3,4-Dichlorophenyl)-2-Methylpentanamide (Karsil)
  • Structure : Features 3,4-dichloro substitutions on the phenyl ring instead of benzoyl.
  • Activity: A potent herbicide targeting annual grasses and broadleaf weeds. Its degradation by fungi (e.g., Penicillium spp.) produces 2-methylpentanoic acid and 3,4-dichloroaniline (DCA) via induced amidase enzymes .
  • Enzymatic Hydrolysis : Hydrolysis rates depend on substituents. Dichloro groups (Karsil) enhance enzymatic susceptibility compared to methyl or bromo substitutions. For example:
    • N-(4-Bromophenyl)propionamide (20% hydrolysis) vs. N-phenylpropionamide (70% hydrolysis) .
    • 3-Chloro-4-methylphenyl analogs (e.g., Solan) show reduced hydrolysis compared to Karsil .

Table 1: Hydrolysis Rates of Selected Herbicidal Amides

Compound Substituents Hydrolysis Rate (%) Reference
Karsil 3,4-dichloro 100 (baseline)
N-(4-Bromophenyl)propionamide 4-bromo 20
Solan (CMMP) 3-chloro-4-methyl 40

Lipid-Lowering Agents

N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide (Compound 3)
  • Structure : Combines benzoylphenyl with a 5-fluoroindole group.
  • Activity : At 15 mg/kg, reduces plasma triglycerides by 32% and increases HDL cholesterol in hyperlipidemic rats, comparable to bezafibrate .
N-(4-Benzoylphenyl)-2-Furamide Derivatives (3a–3e)
  • Structure : Substitutes indole with furamide.

Key Insight : The benzoylphenyl group enhances lipid-modulating activity, but heterocyclic substituents (indole vs. furamide) influence potency. Fluoro and electron-withdrawing groups may improve metabolic stability .

Anthelmintic Agents

N-(4-Methoxyphenyl)Pentanamide
  • Structure : Simplified albendazole derivative with methoxyphenyl and pentanamide.
  • Activity : Demonstrates promising anthelmintic properties with favorable pharmacokinetics and drug-likeness .

Maleimide-Based Therapeutics

N-(4-Benzoylphenyl)Maleimide Derivatives
  • Structure : Benzoylphenyl linked to a maleimide scaffold.
  • Activity : Exhibits potent anticancer activity, with 2-pyridyl and thienyl substituents enhancing potency (IC₅₀ < 1 µM) .
  • Mechanistic Insight : The benzoylphenyl group stabilizes interactions with kinase domains, while maleimide enables covalent binding to cysteine residues .
(S)-N-(4-Benzoylphenyl)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanamide
  • Structure : Incorporates trifluoro and hydroxy groups on the propanamide chain.
  • Synthesis : Enzymatic resolution using lipases achieves >99% enantiomeric excess, critical for optimizing pharmacokinetics .
  • Comparison : The trifluoro group increases metabolic resistance compared to 2-methylpentanamide, while the hydroxy group may facilitate hydrogen bonding in target enzymes .

Structural-Activity Relationship (SAR) Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, F) enhance enzymatic hydrolysis in herbicides but may reduce stability in therapeutics .
  • Bulky groups (e.g., benzoyl) improve target affinity but may hinder solubility .

Chain Length :

  • Pentanamide vs. propanamide chains influence flexibility and binding pocket accommodation. Longer chains (e.g., 2-methylpentanamide) may enhance hydrophobic interactions .

Enzymatic Degradation :

  • Fungal amidases preferentially hydrolyze dichloro-substituted amides over methyl or benzoyl derivatives, highlighting environmental persistence challenges for benzoylphenyl-containing herbicides .

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